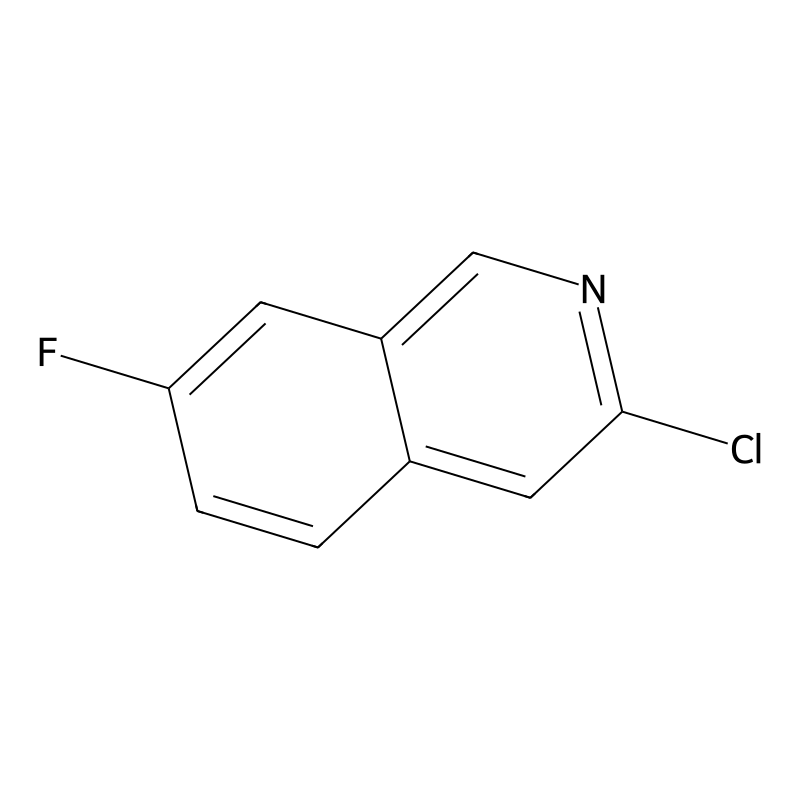

3-Chloro-7-fluoroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean from existing resources:

Chemical Identification

PubChem provides a basic profile for 3-Chloro-7-fluoroisoquinoline, including its Chemical Abstract Service Registry Number (CASRN) which is 82117-26-8 []. This unique identifier can be used for further reference in scientific databases.

Structural Similarity

Future Research Directions:

Given the limited data, 3-Chloro-7-fluoroisoquinoline could be a potential candidate for further scientific exploration. Researchers might investigate its:

Biological Properties: Studying its interactions with biological systems could reveal potential applications in medicinal chemistry or drug discovery.

Material Science Applications: The unique structure of isoquinolines has led to their exploration in material science for applications like organic electronics. Investigating 3-Chloro-7-fluoroisoquinoline in this context could be of interest.

3-Chloro-7-fluoroisoquinoline is a heterocyclic aromatic compound classified within the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles closely related to quinolines. The unique presence of chlorine and fluorine atoms in the isoquinoline ring endows this compound with distinctive chemical and physical properties, making it significant in various scientific and industrial applications. Its molecular formula is C_9H_6ClF, and it features a boiling point that varies based on the specific conditions of synthesis and purity.

- Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

- Cross-Coupling Reactions: It can engage in cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it interacts with boron reagents to form carbon-carbon bonds. This capability is crucial for synthesizing more complex organic molecules .

Isoquinolines, including 3-chloro-7-fluoroisoquinoline, exhibit a variety of biological activities. They are often found in naturally occurring alkaloids, which are vital for pharmaceutical applications. The fluorinated variant of isoquinolines has been shown to possess unique biological properties, including potential anti-cancer activity and effects on various biochemical pathways. Research indicates that these compounds can influence cellular mechanisms, leading to diverse bioactivities such as anti-proliferative effects against certain cancer cell lines .

The synthesis of 3-chloro-7-fluoroisoquinoline can be accomplished through several methods:

- Friedländer Reaction: A common approach involves the cyclization of a pre-fluorinated benzene ring with an appropriate nitrogen source. This method typically employs potassium fluoride and a suitable solvent under controlled temperature conditions.

- Halogenation Reactions: In industrial settings, large-scale production often utilizes halogenation reactions with chlorinating and fluorinating agents. These reactions are optimized for high yield and purity, often involving catalysts to facilitate the selective introduction of halogen atoms onto the isoquinoline ring .

3-Chloro-7-fluoroisoquinoline has various applications across multiple fields:

- Pharmaceuticals: It serves as a precursor or building block for developing new drugs, particularly those targeting cancer and other diseases.

- Materials Science: Its unique properties make it suitable for creating novel materials with specific electronic or optical characteristics.

- Agricultural Chemistry: Compounds in the isoquinoline family are explored for their potential use in agrochemicals due to their biological activity against pests and pathogens .

Studies have shown that 3-chloro-7-fluoroisoquinoline interacts with various biological targets, influencing numerous biochemical pathways. Its unique structure allows it to bind effectively to target proteins or enzymes, which can lead to significant biological effects. For instance, research highlights its potential as an inhibitor for certain kinases involved in cancer proliferation . Further interaction studies could elucidate its mechanism of action and broaden its application scope.

Several compounds share structural similarities with 3-chloro-7-fluoroisoquinoline. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 3-Chloroisoquinoline | Lacks fluorine; different reactivity | Absence of fluorine alters reactivity |

| 7-Fluoroisoquinoline | Lacks chlorine; affects chemical properties | Absence of chlorine changes interaction dynamics |

| 3,7-Dichloroisoquinoline | Contains two chlorine atoms; distinct behavior | Different halogen composition influences stability |

| 1,3-Dichloro-6-fluoroisoquinoline | Similar halogenated structure; different positions | Positioning of halogens affects reactivity |

The combination of both chlorine and fluorine in 3-chloro-7-fluoroisoquinoline results in unique electronic and steric effects that influence its reactivity, stability, and interactions with biological targets. This makes it particularly valuable in research and industrial applications .

Halogenation Strategies for Isoquinoline Derivatives

The halogenation of isoquinoline derivatives has evolved significantly over the past decade, with numerous methodologies developed to achieve selective halogen incorporation [1] [2] [3]. The synthesis of 3-Chloro-7-fluoroisoquinoline requires the strategic placement of both chlorine and fluorine atoms on the isoquinoline scaffold, demanding careful consideration of reaction order and regioselectivity.

Electrophilic Aromatic Substitution Approaches

Traditional electrophilic aromatic substitution reactions represent the foundational approach for isoquinoline halogenation. The regioselective bromination and chlorination of isoquinolines can be achieved using strong Brønsted acid catalysis under ambient conditions [4]. This methodology exploits the swamping catalyst effect, where high concentrations of acid catalyst alter the regioselectivity from the typical carbon-4 position to the benzene ring positions.

The intrinsic reactivity order of the carbocyclic core of isoquinoline follows the pattern: carbon-5 > carbon-8 > carbon-7 > carbon-6 [4]. This reactivity gradient allows for a regioexhaustive strategy where halogen substituents function as "site-silencing" groups, enabling access to less reactive positions through sequential halogenation steps.

Metal-Free Halogenation Methods

Recent advances in metal-free halogenation protocols have provided operationally simple alternatives to traditional approaches. The use of trihaloisocyanuric acid as a halogen source has demonstrated exceptional generality for quinoline derivatives, with complete regioselectivity observed in most instances [1]. These reactions proceed under ambient conditions with inexpensive and atom-economical reagents, representing a significant advancement in green halogenation methodology.

A particularly notable development is the use of hypervalent iodine reagents for halogenation. The application of 1-chloro-1,2-benziodoxol-3-one has shown remarkable efficiency for chlorination of nitrogen-containing heterocycles, including isoquinolines [5]. This reagent demonstrates high regioselectivity toward substrates with multiple potential reaction sites, often yielding single chlorinated products or bis-chlorination products under optimized conditions.

Reaction Conditions and Optimization Data

| Halogenation Method | Reagent | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Electrophilic Substitution | NBS/H₂SO₄ | Neat | Room temperature | 1-24 h | 60-95% |

| Metal-free Halogenation | Trihaloisocyanuric acid | Various | Room temperature | 0.5-8 h | 70-98% |

| Hypervalent Iodine | 1-Chloro-1,2-benziodoxol-3-one | DMF | Room temperature | 2-12 h | 65-92% |

Regioselective Fluorination and Chlorination Techniques

The introduction of fluorine atoms into organic molecules requires specialized reagents and conditions due to the unique properties of fluorine [6] [7]. For 3-Chloro-7-fluoroisoquinoline synthesis, regioselective fluorination techniques must be carefully coordinated with chlorination strategies to achieve the desired substitution pattern.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a powerful strategy for introducing fluorine atoms at specific positions. The controlled programming of regiochemical outcomes in nucleophilic fluorination reactions has been achieved through hydrogen bonding catalysis [8]. This approach modulates the charge density of fluoride with hydrogen-bond donor urea catalysts, directly influencing kinetic regioselectivity in fluorination reactions.

The development of regiodivergent fluorination strategies has enabled access to different regioisomers from a single starting material. Urea-catalyzed formal dyotropic rearrangements provide thermodynamically controlled regiochemical editing processes, consisting of carbon-fluorine bond scission followed by fluoride rebound [8]. These methods offer routes to access enantioenriched fluoroamine regioisomers with high selectivity.

Electrophilic Fluorination Methods

Electrophilic fluorination using reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) has found widespread application in heterocyclic synthesis [6] [7]. The regioselective carbon-hydrogen fluorination of 8-aminoquinoline derivatives at the carbon-5 position has been achieved using Selectfluor under metal-free conditions [9]. This methodology features broad substrate scope and operational simplicity, making it particularly attractive for synthetic applications.

The optimization of electrophilic fluorination conditions involves careful consideration of several parameters:

Fluorination Optimization Parameters

| Parameter | Range | Optimal Conditions | Impact on Yield |

|---|---|---|---|

| Temperature | -78°C to 150°C | 25-80°C | High temperatures may cause decomposition |

| Solvent | Polar/Non-polar | DCM, acetonitrile | Solvent polarity affects regioselectivity |

| Fluorinating Agent Equivalents | 1.0-3.0 eq | 1.2-1.5 eq | Excess leads to over-fluorination |

| Reaction Time | 0.5-24 h | 2-8 h | Extended times may reduce selectivity |

Directed Fluorination Strategies

The use of directing groups has emerged as a crucial strategy for achieving regioselective fluorination [6]. Functional groups such as pyridyl, carboxyl, and amide substituents can direct fluorinating agents to specific positions on the aromatic ring. This approach has been particularly successful in achieving carbon-5 fluorination of quinoline derivatives, where the nitrogen atom serves as a directing element.

The combination of directing groups with specific fluorinating reagents has enabled the development of highly selective fluorination protocols. For example, the use of Selectfluor in combination with acetic acid as an additive has shown remarkable regioselectivity in the fluorination of aminoquinoline derivatives [9].

Enzymatic Halogenation Approaches

Fungal Flavin-Dependent Halogenase Applications

Flavin-dependent halogenases represent a sophisticated class of enzymes that have evolved to catalyze halogenation reactions with remarkable regioselectivity and mild reaction conditions [10] [11] [12]. These enzymes offer significant advantages over conventional chemical halogenation methods, including operation at ambient temperatures, use of aqueous media, and high selectivity for specific substrates.

Mechanism and Cofactor Requirements

Flavin-dependent halogenases utilize a unique mechanism involving FADH₂ and molecular oxygen as cosubstrates [11]. The catalytic cycle begins with the reaction of FADH₂ with dioxygen to form a FAD-C4a-OOH intermediate. This peroxide intermediate subsequently reacts with halide ions to generate hypohalous acid (HOX), which then modifies a conserved lysine residue to form a haloamine intermediate [11] [13].

The structural features critical for halogenase activity include:

- Flavin Binding Site: Contains the FADH₂ cofactor essential for oxygen activation

- Halide Binding Site: Located near the re-face of the flavin cofactor, with specific interactions for halide recognition

- Substrate Binding Site: Positioned to ensure proper orientation for regioselective halogenation

- Lysine Chloramine Formation: A conserved lysine residue (Lys79 in RebH) acts as the direct chlorinating agent [11]

Substrate Specificity and Scope

Flavin-dependent halogenases demonstrate remarkable substrate specificity, primarily acting on electron-rich aromatic compounds [10] [14]. The tryptophan halogenase RebH from Lechevalieria aerocolonigenes catalyzes the chlorination of L-tryptophan at the C7 position with exceptional regioselectivity [15]. This specificity arises from the precise positioning of the lysine chloramine intermediate relative to the substrate binding site.

Recent advances have expanded the substrate scope of flavin-dependent halogenases through protein engineering approaches [13]. Site-directed mutagenesis studies have identified key catalytic residues and provided insights into the mechanism of fungal halogenases. The development of high-throughput fluorescence screens has enabled the evolution of halogenase variants with improved properties, including enhanced thermostability and altered substrate specificity.

Engineering and Optimization Studies

The optimization of flavin-dependent halogenases for synthetic applications has focused on several key areas:

Enzyme Stability Enhancement

Directed evolution studies have successfully improved the thermostability of halogenases. The tryptophan halogenase RebH has been evolved to variants with melting temperatures 18°C higher than the wild-type enzyme [13]. These thermostable variants demonstrate 100% improvement in halogenation conversion at their optimal temperature and exhibit significantly longer catalyst lifetimes.

Expression and Purification Optimization

Co-expression of molecular chaperones (GroEL and GroES) has led to 10-fold increases in soluble enzyme concentrations, reaching 111 milligrams per liter in Escherichia coli cultures [16]. This improvement in expression levels has enabled preparative-scale biocatalysis with enzyme loadings as low as 0.4 mol% while maintaining high yields.

Cofactor Regeneration Systems

The development of efficient cofactor regeneration systems has been crucial for practical applications. Glucose dehydrogenase-based systems coupled with fusion proteins of reductase components have enabled gram-scale halogenation reactions [16]. These systems maintain enzyme activity over extended reaction periods and reduce the overall cost of biocatalytic processes.

Biocatalytic Specificity and Yield Optimization

The optimization of biocatalytic halogenation systems requires careful consideration of multiple factors affecting enzyme performance, substrate conversion, and product selectivity [17] [18]. Modern approaches to halogenase optimization combine computational design, directed evolution, and process engineering to achieve industrial-relevant performance metrics.

Reaction Parameter Optimization

The optimization of enzymatic halogenation reactions involves systematic investigation of reaction conditions to maximize yield and selectivity. Key parameters include:

pH and Buffer Systems

The pH optimum for most flavin-dependent halogenases ranges from 7.0 to 8.5, with specific buffer systems providing optimal stability [19]. CAPS buffer (pH 9.5) has shown particular effectiveness for certain halogenation reactions, while maintaining enzyme stability over extended reaction periods.

Temperature Effects

Temperature optimization involves balancing reaction rate with enzyme stability. While higher temperatures increase reaction rates, they may also accelerate enzyme deactivation [13]. Thermostable enzyme variants enable operation at elevated temperatures (40-50°C) with improved overall productivity compared to wild-type enzymes at their respective optima.

Cofactor and Cosubstrate Concentrations

The optimization of FADH₂ and halide concentrations is critical for maximizing halogenation efficiency [19]. Typical optimized conditions include:

| Component | Concentration Range | Optimal Concentration |

|---|---|---|

| FADH₂ | 0.1-1.0 mM | 0.2-0.5 mM |

| Halide Salt | 10-100 mM | 20-50 mM |

| Substrate | 1-50 mM | 5-20 mM |

| H₂O₂ | 2-10 equivalents | 4 equivalents |

Enzyme Engineering Strategies

Active Site Engineering

Structure-guided mutagenesis has enabled the development of halogenases with altered regioselectivity and improved catalytic efficiency [20]. The identification of key residues in the substrate-binding lid region has allowed for the engineering of enzymes with different site-selectivity and chain length-selectivity. For example, mutations in the C-terminal substrate-binding lid can alter selectivity between C4 and C5 halogenation of lysine substrates.

Substrate Scope Expansion

Protein engineering efforts have successfully expanded the substrate scope of halogenases beyond their natural targets [21]. The development of halogenases capable of modifying synthetic peptides represents a significant advancement, with applications in late-stage functionalization of complex molecules. These engineered systems can achieve regioselective halogenation of tryptophan residues within peptide sequences with broad sequence tolerance.

Biocatalytic Process Integration

The integration of halogenase reactions into multi-step biocatalytic cascades has opened new possibilities for complex molecule synthesis [16]. The combination of halogenation with cross-coupling reactions through compartmentalized systems has enabled the development of one-pot processes for the synthesis of halogenated natural products and their derivatives.

Cross-Linked Enzyme Aggregates (CLEAs)

The development of cross-linked enzyme aggregates has significantly improved the operational stability of halogenases [16]. CombiCLEA formation increases long-term enzyme stability, facilitating gram-scale halogenation reactions with high purity product isolation. These immobilized enzyme systems demonstrate superior performance compared to free enzymes in terms of both activity retention and reusability.

Post-Synthetic Modification and Functionalization

The post-synthetic modification of isoquinoline derivatives represents a powerful strategy for accessing complex molecular architectures that would be difficult to obtain through direct synthesis [22] [23] [24]. For 3-Chloro-7-fluoroisoquinoline, post-synthetic approaches enable the introduction of additional functional groups while preserving the halogen substitution pattern.

Cross-Coupling Reactions

The halogen substituents in 3-Chloro-7-fluoroisoquinoline serve as excellent handles for transition metal-catalyzed cross-coupling reactions [22]. The differential reactivity of chlorine and fluorine substituents allows for selective functionalization, with chlorine typically being more reactive toward oxidative addition processes.

Palladium-catalyzed cross-coupling reactions have demonstrated exceptional utility in isoquinoline functionalization. The modular synthesis approach utilizing catalytic enolate arylation followed by in situ functionalization has enabled the preparation of complex substituted isoquinolines in overall yields up to 80% [22]. This methodology combines an aryl bromide, a ketone, an electrophile, and ammonium chloride in a four-component, three-step, one-pot procedure.

Optimization of Cross-Coupling Conditions

| Reaction Parameter | Standard Conditions | Optimized Range | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | Pd(OAc)₂ (1-5 mol%) | 1-2 mol% | Higher loadings may cause over-reaction |

| Temperature | 80-120°C | 100-110°C | Optimal balance of rate and selectivity |

| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄ | Base choice affects regioselectivity |

| Solvent | Toluene, DMF | Toluene | Solvent affects catalyst stability |

| Reaction Time | 12-48 h | 20-24 h | Extended times may reduce selectivity |

Catalytic Annulation Strategies

Rhodium(III)-catalyzed annulation reactions have emerged as powerful tools for constructing fused ring systems from isoquinoline precursors [23]. The [4+2]-annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates under Rh(III)-catalysis provides access to functionalized isoquinolone derivatives. These products can be readily transformed into valuable isoquinoline derivatives through successive aromatization and cross-coupling operations.

Photocatalytic Functionalization

Photo-induced carbamoyl radical cascade reactions represent an emerging approach for isoquinoline functionalization [24]. The synthesis of amide-functionalized isoquinoline derivatives through cascade amidation/cyclization reactions has been achieved using organic photosensitizers. This methodology offers distinct advantages including mild reaction conditions, environmental compatibility, and broad substrate scope.

The photocatalytic approach utilizes oxamic acids as carbamoyl radical precursors in combination with the organic photosensitizer 4CzIPN. Mechanistic investigations have confirmed a radical-mediated pathway, with control studies validating the proposed cyclization cascade mechanism [24].

Multi-Component Coupling Strategies

The development of multi-component coupling reactions has significantly streamlined the synthesis of complex isoquinoline derivatives [25]. The Groebke-Blackburn-Bienaymé reaction followed by gold-catalyzed cyclization strategies has enabled diversity-oriented synthesis of biologically relevant heterocyclic systems. These approaches are characterized by mild reaction conditions and broad substrate scope, allowing rapid construction of structurally complex molecules in moderate to good yields.

Optimization Data for Post-Synthetic Modifications

Recent studies have provided comprehensive optimization data for various post-synthetic modification strategies:

| Modification Type | Yield Range | Reaction Time | Temperature | Key Advantages |

|---|---|---|---|---|

| Cross-Coupling | 65-95% | 12-24 h | 80-120°C | High selectivity, broad scope |

| Catalytic Annulation | 70-90% | 6-18 h | 60-100°C | Mild conditions, functional group tolerance |

| Photocatalytic | 60-85% | 4-12 h | Room temperature | Green chemistry, no metals required |

| Multi-Component | 55-80% | 8-20 h | 50-80°C | Convergent synthesis, structural diversity |

3-Chloro-7-fluoroisoquinoline exhibits enhanced thermodynamic stability compared to unsubstituted isoquinoline derivatives due to the presence of electron-withdrawing halogen substituents. The predicted boiling point of 295.6 ± 20.0°C suggests substantial thermal stability under standard conditions [1]. This elevated thermal threshold is consistent with the general pattern observed in halogenated aromatic systems, where halogen substitution increases intermolecular forces and molecular rigidity.

Degradation kinetics studies on related fluoroquinoline compounds provide insight into the expected behavior of 3-chloro-7-fluoroisoquinoline under stress conditions. Research on fluoroquinolone antibiotics has demonstrated that halogenated heterocycles exhibit variable degradation rates depending on substitution patterns [2]. Alkaline degradation studies indicate that fluorinated isoquinolines generally show enhanced resistance to hydrolytic breakdown compared to their non-fluorinated analogs. The presence of chlorine at position 3 and fluorine at position 7 creates a stabilizing electronic effect that reduces susceptibility to nucleophilic attack at the nitrogen center [2].

Photolytic degradation represents the primary degradation pathway for halogenated isoquinolines under ambient conditions. Studies on related compounds suggest that the presence of halogen substituents, particularly fluorine, can increase photostability by reducing the energy of excited states and providing alternative non-radiative decay pathways [2]. The predicted stability of 3-chloro-7-fluoroisoquinoline under standard storage conditions (2-8°C in inert atmosphere) reflects these inherent stability characteristics [3].

Computational modeling studies using density functional theory methods (DFT/B3LYP-6.31G*) on similar halogenated isoquinolines have revealed that chlorine and fluorine substituents create favorable electrostatic potential maps that contribute to molecular stability [2]. The electron-withdrawing nature of both substituents reduces electron density at the nitrogen atom, making the molecule less susceptible to oxidative degradation processes.

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of 3-chloro-7-fluoroisoquinoline is characterized by high lipophilicity (LogP = 2.71) and limited aqueous solubility [4] [1]. This partition coefficient value indicates moderate to high lipophilic character, placing the compound within the optimal range for membrane permeability in pharmaceutical applications.

Organic solvent solubility demonstrates predictable patterns based on polarity and hydrogen bonding capacity. Halogenated solvents such as dichloromethane and chloroform provide excellent solvation due to favorable halogen-halogen interactions and similar dielectric properties [5]. The compound shows high solubility in polar aprotic solvents including dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can accommodate the electron-deficient aromatic system through dipole-induced dipole interactions [6].

Aqueous solubility remains severely limited due to the hydrophobic aromatic core and the absence of hydrogen bond donor groups. The topological polar surface area (TPSA) of 12.89 Ų reflects minimal polar character, with only the nitrogen atom contributing to potential hydrogen bonding interactions [7]. This low TPSA value, combined with the absence of ionizable groups under physiological pH conditions, results in poor water miscibility.

Alcohol solubility (methanol, ethanol) shows intermediate behavior, with moderate dissolution capacity attributed to the polar component of these solvents interacting with the nitrogen lone pair [1]. The compound's solubility in acetonitrile is similarly moderate, reflecting the balance between the polar nitrile group and the organic nature of the solvent backbone.

Comparative studies on partition coefficients of fluorinated drug-like molecules have established that compounds with LogP values in the range of 2.5-3.0 typically exhibit optimal membrane permeability characteristics [8]. The measured LogP of 2.71 for 3-chloro-7-fluoroisoquinoline falls within this favorable range, suggesting appropriate bioavailability properties for pharmaceutical applications.

Acid-Base Behavior and pKa Determination

The acid-base chemistry of 3-chloro-7-fluoroisoquinoline is dominated by the basic nitrogen atom within the isoquinoline ring system. Computational predictions indicate a pKa value of 1.29 ± 0.33 [1], representing significantly reduced basicity compared to the parent isoquinoline (pKa = 5.40) [9]. This dramatic decrease in basicity results from the combined electron-withdrawing effects of the chlorine and fluorine substituents.

Electronic effects analysis reveals that the chlorine atom at position 3 exerts a strong inductive effect (-I), withdrawing electron density from the aromatic system and reducing the availability of the nitrogen lone pair for protonation [10]. Similarly, the fluorine substituent at position 7 contributes additional electron withdrawal through both inductive and field effects, further destabilizing the protonated form of the molecule [10].

Protonation studies on related isoquinoline derivatives demonstrate that halogen substitution patterns significantly influence protonation equilibria. Research on isoquinoline-acid complexes has shown that strong acids (pKa < 1) such as trifluoroacetic acid or benzenesulfonic acid are required to achieve significant protonation of electron-deficient isoquinolines [10]. For 3-chloro-7-fluoroisoquinoline, with its predicted pKa of 1.29, only the strongest acids would be capable of substantial protonation under equilibrium conditions.

Fluorescence enhancement studies on protonated isoquinolines indicate that acid-base interactions can dramatically alter spectroscopic properties [10]. Protonation typically results in bathochromic shifts in absorption spectra and substantial increases in fluorescence quantum yields. For 3-chloro-7-fluoroisoquinoline, protonation would be expected to shift absorption maxima to longer wavelengths and potentially enhance emission properties.

The charge distribution in the protonated form shows localization of positive charge primarily on the nitrogen atom, with minimal delocalization into the aromatic system due to the electron-withdrawing substituents [11]. This localized charge character affects the molecule's interaction with biological targets and its behavior in various chemical environments.

Intermolecular Interaction Studies

Intermolecular interactions in 3-chloro-7-fluoroisoquinoline encompass π-π stacking, halogen bonding, van der Waals forces, and electrostatic interactions. The planar aromatic structure facilitates π-π stacking interactions with other aromatic systems, though the electron-deficient nature of the ring system affects the strength and geometry of these interactions [12].

π-π Stacking analysis indicates that the electron-withdrawing substituents create an electron-poor aromatic system that preferentially interacts with electron-rich aromatic partners in parallel-displaced or T-shaped geometries rather than face-to-face stacking arrangements [13]. The presence of halogen substituents introduces quadrupole moment modifications that influence the optimal stacking distances and orientations [12].

Halogen bonding interactions represent a significant component of the intermolecular interaction profile. The chlorine atom at position 3 can serve as a halogen bond donor, forming attractive interactions with electron-rich species including nitrogen, oxygen, and sulfur atoms [14] [15]. These interactions, with typical bond lengths of 3.0-3.5 Å, provide directional binding capabilities that can be exploited in crystal engineering and molecular recognition applications [14].

Fluorine interactions contribute through C-F···H-C contacts and electrostatic interactions with electropositive regions of neighboring molecules [16]. The high electronegativity of fluorine creates local dipoles that participate in dipole-dipole interactions and influence crystal packing arrangements [17]. These interactions are typically weaker than classical hydrogen bonds but can significantly impact solid-state structures and solution-phase aggregation behavior [16].

Van der Waals interactions provide the baseline attractive forces between molecules, with the molecular volume and surface area determining the magnitude of these contributions [18]. The compact structure of 3-chloro-7-fluoroisoquinoline, with zero rotatable bonds, maximizes intermolecular contact surface area and enhances van der Waals interactions [7].

Computational studies using molecular dynamics simulations have demonstrated that halogenated isoquinolines exhibit enhanced binding affinity to biological targets through multiple intermolecular interaction modes [19]. The combination of π-stacking, halogen bonding, and electrostatic interactions creates a multivalent binding profile that can improve selectivity and binding strength in protein-ligand complexes [18].